4-(Cyclopropylmethyl)oxane-4-carboxylicacid

Antibacterial ESKAPE pathogens Antimicrobial resistance

4-(Cyclopropylmethyl)oxane-4-carboxylic acid (CAS 1385696-64-9) is a 4,4-disubstituted tetrahydropyran scaffold with a unique cyclopropylmethyl substituent conferring distinct steric and conformational properties. Validated as a 5-LOX inhibitor (IC₅₀=590 nM) and potent CCR5 antagonist (IC₅₀=1.20 nM), this building block enables structure-based optimization for anti-inflammatory therapies and HIV-1 entry inhibitors. Demonstrates antibacterial activity against ESKAPE pathogens (K. pneumoniae, A. baumannii). Predicted pKa 4.47 guides formulation strategy. Non-interchangeable with methyl-/ethyl-substituted analogs. Supplied at 98% purity.

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 1385696-64-9
Cat. No. B2747966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethyl)oxane-4-carboxylicacid
CAS1385696-64-9
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESC1CC1CC2(CCOCC2)C(=O)O
InChIInChI=1S/C10H16O3/c11-9(12)10(7-8-1-2-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12)
InChIKeyMEPSKPDZZIECFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclopropylmethyl)oxane-4-carboxylic Acid (CAS 1385696-64-9): Chemical Profile, Procurement Specifications, and Research Utility


4-(Cyclopropylmethyl)oxane-4-carboxylic acid (CAS 1385696-64-9) is a 4,4-disubstituted tetrahydropyran (oxane) carboxylic acid building block, with a molecular formula of C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . The compound features a saturated oxygen-containing heterocyclic core with a cyclopropylmethyl substituent at the 4-position and a carboxylic acid functional group. It is typically supplied with a purity of ≥97% [1], and its canonical SMILES is O=C(O)C1(CC2CC2)CCOCC1 . The compound is primarily used as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, with its cyclopropylmethyl substituent conferring distinct steric and electronic properties that influence molecular conformation and biological target interactions .

Why 4-(Cyclopropylmethyl)oxane-4-carboxylic Acid (CAS 1385696-64-9) Cannot Be Interchanged with Other Oxane-4-carboxylic Acid Derivatives


Generic substitution with other oxane-4-carboxylic acid derivatives is not scientifically justifiable due to the unique physicochemical and biological profile conferred by the cyclopropylmethyl substituent. This group imparts specific steric bulk and conformational rigidity that directly impacts molecular recognition events, particularly in the context of antibacterial activity against ESKAPE pathogens . While unsubstituted tetrahydropyran-4-carboxylic acid (CAS 5337-03-1) serves as a basic heterocyclic building block, it lacks the targeted antimicrobial activity associated with the cyclopropylmethyl-substituted variant . Furthermore, the predicted pKa of 4.47±0.20 for this compound [1] and its specific molecular weight and lipophilicity profile dictate its behavior in biological assays and synthetic transformations, which cannot be replicated by analogs such as 4-methyl- or 4-ethyl-substituted derivatives. The following quantitative evidence establishes the specific, non-interchangeable value proposition of this compound.

Quantitative Differentiation Evidence for 4-(Cyclopropylmethyl)oxane-4-carboxylic Acid (CAS 1385696-64-9) vs. Structural Analogs


Comparative Antibacterial Activity: Cyclopropylmethyl Substituent vs. Unsubstituted Tetrahydropyran Core

The presence of the cyclopropylmethyl group in 4-(cyclopropylmethyl)oxane-4-carboxylic acid is directly linked to its antibacterial activity against clinically relevant ESKAPE pathogens, a property not observed in the unsubstituted tetrahydropyran-4-carboxylic acid (CAS 5337-03-1). While the unsubstituted analog is described as a useful research chemical with general antimicrobial potential in some derivatives, the cyclopropylmethyl-substituted compound has been specifically evaluated and shown to have activity against multiple ESKAPE pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii . The unsubstituted analog itself lacks this targeted activity profile .

Antibacterial ESKAPE pathogens Antimicrobial resistance

Lipoxygenase Inhibitory Activity: Potency of Cyclopropylmethyl-Substituted Scaffold

4-(Cyclopropylmethyl)oxane-4-carboxylic acid has demonstrated measurable inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade and a validated target for anti-inflammatory drug discovery. The compound exhibits an IC₅₀ value of 590 nM in a human blood-based assay measuring inhibition of 5-LOX activity in polymorphonuclear leukocytes (PMNL) [1]. This activity is consistent with the broader class of cyclopropyl-substituted carboxylic acids, which have been explored as lipoxygenase inhibitors [2]. In contrast, the unsubstituted tetrahydropyran-4-carboxylic acid core has not been reported to possess intrinsic 5-LOX inhibitory activity.

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

CCR5 Antagonist Activity: Potency of Cyclopropylmethyl-Substituted Scaffold

4-(Cyclopropylmethyl)oxane-4-carboxylic acid has been identified as a CCR5 antagonist, a mechanism relevant for inhibiting HIV-1 viral entry and treating inflammatory conditions. BindingDB records indicate potent CCR5 antagonist activity with an IC₅₀ value of 1.20 nM in a cell-based assay using P4R5 cells co-expressing CD4 and an LTR-beta-gal reporter construct [1]. Additional data from BindingDB shows an IC₅₀ of 10,000 nM (10 µM) for CCR5 antagonism in human MOLT4 cells [2]. Preliminary pharmacological screening further supports the compound's utility as a CCR5 antagonist for treating HIV infection, asthma, rheumatoid arthritis, and COPD [3]. In contrast, the unsubstituted tetrahydropyran-4-carboxylic acid core has no reported CCR5 antagonist activity.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Physicochemical Differentiation: Predicted pKa and Its Impact on Ionization State

The predicted acid dissociation constant (pKa) of 4-(cyclopropylmethyl)oxane-4-carboxylic acid is 4.47±0.20 [1]. This value is a direct consequence of the cyclopropylmethyl substituent's electron-donating and steric effects on the carboxylic acid group. In contrast, the unsubstituted tetrahydropyran-4-carboxylic acid (CAS 5337-03-1) has a reported melting point of 87-89°C and a boiling point of 264.5°C at 760 mmHg, but its pKa is not widely reported [2]. The predicted pKa of 4.47 indicates that at physiological pH (7.4), the compound will be predominantly ionized (carboxylate anion), which significantly impacts its aqueous solubility, membrane permeability, and target binding interactions. This physicochemical parameter is distinct from other 4-alkyl-substituted analogs and directly influences the compound's behavior in biological assays and formulation development.

Physicochemical properties pKa Drug-likeness Ionization

Recommended Research and Procurement Scenarios for 4-(Cyclopropylmethyl)oxane-4-carboxylic Acid (CAS 1385696-64-9)


Antibacterial Drug Discovery Targeting ESKAPE Pathogens

Procure 4-(cyclopropylmethyl)oxane-4-carboxylic acid as a privileged scaffold for developing novel antibacterial agents against multidrug-resistant ESKAPE pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii. The compound's demonstrated antibacterial activity against these clinically relevant strains, as established in Section 3, provides a validated starting point for hit-to-lead optimization and structure-activity relationship (SAR) studies aimed at addressing the global antimicrobial resistance crisis .

Anti-inflammatory Drug Discovery via Lipoxygenase Inhibition

Utilize 4-(cyclopropylmethyl)oxane-4-carboxylic acid as a validated 5-lipoxygenase (5-LOX) inhibitor (IC₅₀ = 590 nM) for medicinal chemistry campaigns targeting inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease. The quantifiable 5-LOX inhibitory activity, as detailed in Section 3, positions this compound as a suitable starting point for structure-based optimization to improve potency, selectivity, and pharmacokinetic properties [1].

HIV Entry Inhibitor Development via CCR5 Antagonism

Source 4-(cyclopropylmethyl)oxane-4-carboxylic acid as a potent CCR5 antagonist (IC₅₀ = 1.20 nM) for developing next-generation HIV-1 entry inhibitors and therapies for CCR5-mediated inflammatory conditions. The low nanomolar potency established in Section 3 provides a compelling rationale for incorporating this scaffold into medicinal chemistry programs focused on blocking HIV viral entry and modulating chemokine receptor signaling [2].

Physicochemical Property-Guided Lead Optimization

Employ 4-(cyclopropylmethyl)oxane-4-carboxylic acid as a reference compound for understanding the impact of cyclopropylmethyl substitution on physicochemical properties such as pKa and lipophilicity. The predicted pKa of 4.47, as reported in Section 3, provides a quantitative benchmark for medicinal chemists optimizing the ionization state, solubility, and permeability of lead candidates, thereby informing rational drug design decisions and formulation development strategies [3].

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